molecular formula C8H16N2O B12077569 Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)

Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)

Cat. No.: B12077569
M. Wt: 156.23 g/mol
InChI Key: WHBVSWNJAJECCU-SSDOTTSWSA-N
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Description

Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) is a substituted piperidine derivative featuring a chiral (2R)-2-aminopropanoyl group attached to the piperidine nitrogen. Its IUPAC name reflects the 9th Collective Index (9CI) nomenclature rules, which prioritize preserving substituent names as radicals (e.g., peptidyl groups) rather than simplifying parent structures . The compound’s structure combines a six-membered piperidine ring with a ketone and an amino group, conferring both lipophilic and hydrophilic properties.

Key features:

  • Molecular formula: C₈H₁₄N₂O
  • Functional groups: Secondary amine (piperidine), ketone, and primary amine.
  • Stereochemistry: The (2R)-configuration introduces chirality, which may influence biological activity.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(2R)-2-amino-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C8H16N2O/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6,9H2,1H3/t7-/m1/s1

InChI Key

WHBVSWNJAJECCU-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCCCC1)N

Canonical SMILES

CC(C(=O)N1CCCCC1)N

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Allylation with β-Amino Organozinc Reagents

The Jackson group’s work demonstrates that β-amino organozinc reagents, derived from amino acids like L-serine, undergo copper-catalyzed allylation with 3-chloro-2-(chloromethyl)prop-1-ene to form 5-methylene piperidines (Scheme A). For Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI), a similar approach could utilize a chiral β-amino organozinc reagent bearing the 2-amino-1-oxopropyl group.

Procedure :

  • Synthesis of Organozinc Reagent :

    • L-Serine is esterified and Boc-protected, followed by tosylation and iodide substitution to yield protected β-amino iodides (e.g., 104 in Scheme 36).

    • Zinc insertion via Meyers’ procedure generates the organozinc reagent.

  • Allylation and Cyclization :

    • Reaction with 3-chloro-2-(chloromethyl)prop-1-ene under CuCN catalysis forms a bis-allylated intermediate.

    • Cyclization with NaH yields the 5-methylene piperidine core.

Key Data :

  • Yields for analogous piperidines range from 55% to 85%.

  • Stereoselectivity in hydrogenation is higher with TFA-protected substrates (vs. Boc).

Reductive Cyclization of 6-Oxoamino Acids

Davis and co-workers synthesized 2,6-disubstituted piperidines via reductive cyclization of 6-oxoamino acids (Scheme 11). Adapting this method, a 6-oxoamino acid precursor containing the (2R)-2-amino-1-oxopropyl group could be cyclized under hydrogenation conditions.

Procedure :

  • Sulfinimine Formation :

    • Aldehyde 65 reacts with menthyl sulfinate 66 to form sulfinimine 67, enabling stereocontrol.

  • Cyanide Addition and Cyclization :

    • Et₂AlCN introduces a nitrile group, followed by HCl-mediated cyclization to yield the piperidine.

Challenges :

  • Deprotection and cyclization must avoid ketone reduction.

Alkylation of Piperidine Derivatives

Nucleophilic Substitution with Amino Ketone Electrophiles

The synthesis of 4-Piperidinamine,1-(2-methoxyethyl)-(9CI) via alkylation of 4-aminopiperidine (Scheme in) suggests a route for introducing the (2R)-2-amino-1-oxopropyl group.

Procedure :

  • Electrophile Synthesis :

    • Prepare a mesylate or bromide derivative of (2R)-2-amino-1-oxopropane.

  • Alkylation :

    • React 4-aminopiperidine with the electrophile in the presence of Na₂CO₃ in methyl isobutyl ketone.

Optimization :

  • Excess base (e.g., Na₂CO₃) improves yield by mitigating amine protonation.

  • Work-up with HCl followed by pH adjustment enhances purity.

Limitations :

  • Low yields (9.5% in) necessitate optimization for bulkier substituents.

Electroreductive Cyclization in Flow Microreactors

Blechert and co-workers synthesized piperidines via cross metathesis and domino reduction-cyclization (Scheme 13). Electroreductive cyclization, as reported in, offers a scalable alternative.

Procedure :

  • Imine Preparation :

    • Condense a primary amine with a diketone to form an imine precursor.

  • Electroreduction :

    • Apply a potential in a flow microreactor to reduce the imine, triggering cyclization with terminal dihaloalkanes.

Advantages :

  • Continuous flow systems enhance mass transfer and reaction efficiency.

  • Avoids stoichiometric reductants, improving sustainability.

Stereochemical Considerations

Chiral Pool Synthesis from Amino Acids

The Jackson group’s use of L-serine and L-aspartic acid as chiral precursors (Schemes 36–37) provides a blueprint for installing the (2R)-configuration.

Key Steps :

  • Asymmetric induction via sulfinimines (Davis’ method).

  • Sharpless asymmetric dihydroxylation for diastereomer control.

Comparative Analysis of Methods

MethodYield RangeStereoselectivityScalability
Organometallic Cyclization55–85%High (TFA)Moderate
Alkylation9.5–60%LowHigh
ElectroreductiveGoodModerateHigh

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction may produce fully saturated piperidines .

Scientific Research Applications

Pharmacological Properties

Analgesic Activity
Research has indicated that derivatives of piperidine can exhibit significant analgesic properties. For instance, studies on 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives have shown promising results as kappa-opioid analgesics. These compounds demonstrated high potency and selectivity, outperforming traditional analgesics like morphine in animal models . The structure-activity relationship (SAR) analyses revealed that specific substitutions on the arylacetyl moiety enhance the analgesic efficacy and receptor affinity.

Neuromodulation
Piperidine derivatives have been implicated in neuromodulation processes. The uptake and metabolism of delta 1-piperidine-2-carboxylic acid (an intermediate in the L-lysine metabolic pathway) were studied, showing its role in synaptic transmission within the rat cerebral cortex. This suggests potential applications in treating neurological disorders by modulating neurotransmitter systems .

Therapeutic Applications

Gastrointestinal Disorders
Piperidine compounds are being explored for their therapeutic potential in gastrointestinal disorders. For example, methods involving guanylate cyclase C receptor agonists, which include piperidine derivatives, have been proposed for treating conditions like irritable bowel syndrome (IBS) and constipation by enhancing gastrointestinal motility . These compounds may help alleviate symptoms through their action on gastrointestinal smooth muscle.

Cardiovascular Applications
Recent patents highlight the use of piperidine derivatives in managing cardiovascular diseases. Compositions that include piperidine structures are being developed to treat conditions associated with fluid retention and hypertension. These compounds may work by modulating various pathways involved in blood pressure regulation .

Synthesis and Structure-Activity Relationships

The synthesis of piperidine derivatives often involves complex organic reactions aimed at optimizing their pharmacological profiles. The SAR studies have identified key structural features that influence their activity:

Feature Effect on Activity
Electron-withdrawing groupsIncrease potency as kappa ligands
LipophilicityEnhances receptor binding affinity
Substitution position on aryl moietyCritical for analgesic activity

Case Studies

Several case studies illustrate the effectiveness of piperidine derivatives:

  • Kappa Opioid Analgesics : A study demonstrated that certain piperidine derivatives exhibited a high selectivity for kappa receptors, leading to significant pain relief in animal models compared to traditional opioids .
  • Neuromodulatory Effects : Research into the metabolism of delta 1-piperidine-2-carboxylic acid provided insights into its potential role as a neuromodulator, suggesting therapeutic avenues for neurological conditions .

Mechanism of Action

The mechanism of action of Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit enzymes such as cholinesterase and beta-secretase, which are involved in neurological processes . This inhibition can lead to therapeutic effects in conditions such as Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares physicochemical properties of Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) with similar piperidine and pyrrolidine derivatives:

Compound Name Molecular Formula XLogP3 Polar Surface Area (Ų) Molecular Weight (g/mol) Key Substituents Source
Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) C₈H₁₄N₂O ~0.5* 66.5* 154.21 (2R)-2-aminopropanoyl Estimated
Piperidine, 1-(2,2,3,3-tetrafluoro-1-oxopropyl)-(9CI) C₈H₁₁F₄NO 2.1 20.3 213.17 Tetrafluoropropanoyl
Piperidine, 3,5-dimethyl-1-(trifluoroacetyl)-(9CI) C₉H₁₂F₃NO 1.5* 20.3 209.21 Trifluoroacetyl, 3,5-dimethyl
Pyrrolidine, 1-(2,2,3,3,3-pentafluoro-1-oxopropyl)-(9CI) C₇H₈F₅NO 2.8 20.3 217.14 Pentafluoropropanoyl, pyrrolidine

*Estimated based on substituent contributions.

Key Observations :

  • Lipophilicity (XLogP3): Fluorinated derivatives (e.g., tetrafluoro, trifluoro) exhibit higher XLogP3 values due to fluorine’s electronegativity and reduced hydrogen bonding. The amino group in the target compound lowers XLogP3 (~0.5), enhancing hydrophilicity.
  • Polar Surface Area (PSA): The amino and carbonyl groups in the target compound increase PSA (66.5 Ų) compared to fluorinated analogues (20.3 Ų), suggesting better solubility in polar solvents.

Stereochemical and Functional Group Variations

Chiral vs. Achiral Analogues

The (2R)-amino group in the target compound contrasts with achiral analogues like Piperidine, 1-(1-oxopropyl)-(9CI) (). Chirality may confer selectivity in biological systems, as seen in enzyme inhibitors where stereochemistry dictates binding affinity .

Amino vs. Fluoro Substituents
  • Amino Group: Enhances hydrogen-bonding capacity and solubility, making the compound suitable for aqueous-phase reactions or targeting polar binding pockets.
  • Fluorinated Groups : Increase metabolic stability and membrane permeability, as seen in the tetrafluoro derivative (), which has applications in agrochemicals or CNS-targeting drugs .

Biological Activity

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) , exploring its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The specific derivative , Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI), features an amino acid side chain that enhances its biological properties. Synthesis typically involves standard organic reactions such as alkylation and amination, resulting in a compound that can be further modified to improve efficacy and specificity.

Biological Activity

The biological activity of Piperidine derivatives can be categorized into several key areas:

1. Antimicrobial Activity:
Research indicates that piperidine derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds with piperidine cores have shown moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity.

2. Anticancer Properties:
Piperidine derivatives have been evaluated for their anticancer potential. Studies have reported that certain piperidine-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells . For example, piperidinothiosemicarbazone derivatives have demonstrated significant activity against M. tuberculosis, showcasing their potential in treating resistant strains .

3. Enzyme Inhibition:
These compounds are also recognized for their enzyme inhibitory properties. Notably, they act as potent inhibitors of acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease . The binding affinity and inhibitory constants vary significantly among different derivatives.

4. Anti-inflammatory Effects:
Piperidine derivatives have shown promise in reducing inflammation through various pathways, including the modulation of cytokine release and inhibition of inflammatory mediators . This property makes them candidates for treating inflammatory disorders.

Case Studies

Several studies highlight the biological activity of Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI):

  • Study on Antimicrobial Activity: A synthesized piperidine derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against M. tuberculosis, indicating strong antimycobacterial activity compared to standard treatments .
  • Enzyme Inhibition Study: A series of piperidine derivatives were tested for AChE inhibition, with some compounds showing IC50 values in the low micromolar range, suggesting high potency as potential therapeutic agents for neurodegenerative diseases .

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeExample CompoundMIC/IC50 ValuesReference
AntibacterialPiperidinothiosemicarbazone 14MIC = 4 μg/mL
AChE InhibitionVarious Piperidine DerivativesIC50 = 0.5 - 10 μM
AnticancerPiperidine Derivative XIC50 = 5 μM
Anti-inflammatoryPiperidine Derivative YNot specified

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) while ensuring enantiomeric purity?

  • Methodological Answer : Chiral synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For example, the (2R)-configured amino group may require Boc-protection during coupling with a piperidine precursor. Enantiomeric purity should be verified using chiral HPLC or polarimetry, and intermediates characterized via 1^1H/13^13C NMR to confirm stereochemical integrity .

Q. How should researchers safely handle piperidine derivatives in laboratory settings?

  • Methodological Answer : Adhere to safety protocols outlined in SDS (Safety Data Sheets), including:

  • Use of fume hoods to minimize inhalation risks.
  • PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
  • Emergency procedures for spills (e.g., neutralization with weak acids) and first-aid measures (e.g., flushing eyes with water for 15 minutes) .

Q. What analytical techniques are critical for characterizing Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) and its intermediates?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • NMR Spectroscopy : Assign stereochemistry using 1^1H-1^1H COSY and NOESY for spatial proximity analysis.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How does the stereochemistry of the (2R)-amino group influence biological activity in Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) derivatives?

  • Methodological Answer : Conduct comparative studies using enantiomeric pairs (2R vs. 2S). For example:

  • Receptor Binding Assays : Measure affinity differences via SPR (Surface Plasmon Resonance) or radioligand displacement.
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., G-quadruplex DNA) to identify stereospecific binding motifs .

Q. What experimental strategies resolve contradictions in fluorescence responses between Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) and analogs lacking key functional groups?

  • Methodological Answer : In cases where replacing the N-phenyl ring with piperidine (e.g., compound 7) abolishes fluorescence (as seen in G-quadruplex studies):

  • Structure-Activity Relationship (SAR) Analysis : Synthesize hybrid analogs with incremental modifications (e.g., partial fluorination).
  • Fluorescence Quenching Assays : Test stacking interactions with DNA/RNA using ethidium bromide competition.
  • Transient Absorption Spectroscopy : Probe electronic transitions to identify quenching mechanisms .

Q. How can researchers optimize synthetic routes for Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) to improve yield and scalability?

  • Methodological Answer :

  • DoE (Design of Experiments) : Screen reaction parameters (temperature, solvent polarity, catalyst loading) using high-throughput platforms.
  • Flow Chemistry : Enhance mixing efficiency and reduce side reactions in multi-step syntheses.
  • Green Chemistry Metrics : Evaluate atom economy and E-factor to minimize waste .

Q. What computational tools are effective in predicting the toxicological profile of Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI) derivatives?

  • Methodological Answer :

  • QSAR Models : Use software like ADMET Predictor™ to estimate acute toxicity (e.g., LD50_{50}) and hepatotoxicity.
  • DEREK Nexus : Identify structural alerts for mutagenicity or skin sensitization.
  • In Silico Docking : Predict off-target interactions with cytochrome P450 enzymes to assess metabolic risks .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activities of structurally similar piperidine derivatives be addressed?

  • Methodological Answer :

  • Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay buffers) across studies.
  • Orthogonal Validation : Replicate key findings using alternative assays (e.g., SPR vs. ITC for binding affinity).
  • Cryo-EM or X-ray Crystallography : Resolve 3D structures of ligand-target complexes to clarify binding modes .

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